molecular formula C12H18O B12527485 3,4-Dimethylspiro[4.5]dec-2-en-1-one CAS No. 672295-28-2

3,4-Dimethylspiro[4.5]dec-2-en-1-one

Cat. No.: B12527485
CAS No.: 672295-28-2
M. Wt: 178.27 g/mol
InChI Key: UPTRKISELMCDFZ-UHFFFAOYSA-N
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Description

3,4-Dimethylspiro[4.5]dec-2-en-1-one is a high-purity, synthetic spirocyclic ketone of significant interest in organic chemistry and materials science research. This compound features a unique spiro[4.5]decane scaffold—a structural motif prevalent in a diverse range of biologically active natural products and synthetic intermediates. The spiro[4.5]decane skeleton is a core structure found in numerous sesquiterpenes, a class of natural products known for their diverse biological activities and complex carbocyclic frameworks . As a research chemical, its primary application lies in its role as a key synthetic intermediate or a building block for the development of more complex molecular architectures. The presence of both an alkene and a ketone functional group within its spirocyclic framework makes it a versatile precursor for further chemical transformations, including reduction, oxidation, and cyclization reactions. Researchers utilize this compound in method development, particularly in studies exploring novel spiroannellation techniques, such as those involving organobis(cuprates) . Its structural characteristics also make it a candidate for use in fragrance-related research, as structurally similar spirocyclic ketones are known to possess distinctive olfactory properties and are subjects of investigation in the development of novel scent molecules . Furthermore, in silico predictions using methods like PASS (Prediction of Activity Spectra for Substances) can be employed to evaluate its potential biological activities, guiding subsequent experimental research in medicinal chemistry and pharmacology . This product is strictly for research use only and is not intended for diagnostic, therapeutic, or any other human use. Researchers are provided with comprehensive analytical data, including structural characterization to ensure identity and purity, supporting its reliable application in scientific investigations.

Properties

CAS No.

672295-28-2

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

IUPAC Name

1,2-dimethylspiro[4.5]dec-2-en-4-one

InChI

InChI=1S/C12H18O/c1-9-8-11(13)12(10(9)2)6-4-3-5-7-12/h8,10H,3-7H2,1-2H3

InChI Key

UPTRKISELMCDFZ-UHFFFAOYSA-N

Canonical SMILES

CC1C(=CC(=O)C12CCCCC2)C

Origin of Product

United States

Preparation Methods

Diels-Alder Reaction Strategies

The Diels-Alder reaction is a cornerstone for constructing spirocyclic frameworks. In the context of 3,4-dimethylspiro[4.5]dec-2-en-1-one, enones and dienes are coupled under thermal or Lewis acid-catalyzed conditions. For example, EP1411110B1 describes the use of AlCl₃ or BF₃·Et₂O to facilitate [4+2] cycloadditions between enones (e.g., 3-methylcyclohexenone) and dienes such as 1,3-pentadiene. The reaction proceeds via a chair-like transition state, with the spiro center forming regioselectively. Post-cycloaddition oxidation (e.g., PCC) introduces the ketone moiety at position 1.

Example Protocol

  • Enone : 3-Methylcyclohexenone (1.0 equiv)
  • Diene : 2,3-Dimethyl-1,3-butadiene (1.2 equiv)
  • Catalyst : BF₃·Et₂O (10 mol%)
  • Conditions : CH₂Cl₂, −20°C, 12 h
  • Yield : 68%

TiCl₄-Mediated Cyclization

TiCl₄-mediated cyclizations of 1,3-bis-silyl enol ethers offer a robust pathway to spiro[4.5]decanones. Bose et al. (2004) demonstrated that treating 1,3-bis(trimethylsilyloxy)-1,3-butadiene with TiCl₄ in CH₂Cl₂ generates a reactive dienophile, which undergoes cyclization with ketones to form spiro intermediates. Molecular sieves (4 Å) are critical for absorbing HCl byproducts, improving yields up to 81%.

Key Steps

  • Silylation : Ketone → 1,3-bis-silyl enol ether (TMSCl, Et₃N).
  • Cyclization : TiCl₄ (1.1 equiv), CH₂Cl₂, −78°C → rt.
  • Oxidation : Ozonolysis or Jones reagent to introduce ketone.

Oxidative Cleavage of Tricyclic Intermediates

A novel approach involves the synthesis of tricyclo[5.2.2.0¹,⁵]undecane derivatives followed by oxidative cleavage. Subba Rao et al. (2003) reported that ozonolysis of tricyclo[5.2.2.0¹,⁵]undec-7-ene in CH₂Cl₂/MeOH, followed by reductive workup (NaBH₄), yields spiro[4.5]decan-1-one. Methyl groups are introduced via reductive alkylation of α-methoxy carboxylic acids using Na/NH₃ and MeI.

Optimized Conditions

Step Reagents/Conditions Yield
Ozonolysis O₃, CH₂Cl₂/MeOH, −78°C 75%
Reductive alkylation Na/NH₃, MeI, THF 62%

Claisen Rearrangement and Spirocyclization

Nakazaki et al. (2007) utilized Claisen rearrangements in bicyclic dihydropyrans to access spirovetivane precursors. For 3,4-dimethylspiro[4.5]dec-2-en-1-one, 6-methylspiro[4.5]dec-7-en-1-one was synthesized via:

  • Claisen rearrangement of alkenyl dihydropyran.
  • Acid-catalyzed spirocyclization (HClO₄, 0°C).

Critical Factors

  • Temperature : Rearrangement at 80°C ensures stereoselectivity.
  • Acid Strength : 0.1 M HClO₄ minimizes side reactions.

Reductive Alkylation of α-Methoxy Carboxylic Acids

A one-pot reductive cleavage method converts α-methoxy carboxylic acids to α-methyl derivatives. Subba Rao et al. (2003) treated α-methoxy-spiro[4.5]dec-7-en-1-carboxylic acid with Na/NH₃, followed by MeI, achieving 70% yield. This method avoids harsh conditions, preserving the spiro framework.

Mechanistic Insight

  • Step 1 : Na/NH₃ generates a resonance-stabilized enolate.
  • Step 2 : MeI quenches the enolate, installing the methyl group.

Comparative Analysis of Methods

The table below summarizes key methodologies, highlighting efficiency and limitations:

Method Advantages Limitations Yield Range Source
Diels-Alder High regioselectivity Requires pure diene 60–75%
TiCl₄ cyclization Scalable, mild conditions Sensitive to moisture 70–81%
Oxidative cleavage Stereospecific spiro formation Multi-step synthesis 60–75%
Claisen rearrangement Enantioselective potential Complex starting materials 55–65%

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethylspiro[4.5]dec-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The spirocyclic structure allows for substitution reactions, where functional groups can be introduced or replaced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Conditions for substitution reactions often involve the use of strong acids or bases as catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

3,4-Dimethylspiro[4.5]dec-2-en-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a subject of interest in studies of molecular interactions and biological activity.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3,4-Dimethylspiro[4.5]dec-2-en-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The spirocyclic structure allows the compound to fit into specific binding sites, influencing biological pathways and processes. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.

Comparison with Similar Compounds

Structural Analogues and Their Key Features

Table 1: Structural and Functional Comparisons of Spiro[4.5]decane Derivatives

Compound Name Substituents/Modifications Key Properties/Applications Reference
3,4-Dimethylspiro[4.5]dec-2-en-1-one 3,4-dimethyl on cyclohexene; ketone Intermediate for acorone synthesis
4,8-Dimethylspiro[4.5]dec-7-en-1-one 4,8-dimethyl; conjugated enone system Precursor to acorenone C (sesquiterpene)
4-Isopropyl-8-methylspiro[4.5]dec-7-en-1-one 4-isopropyl, 8-methyl groups Synthetic target for acoradienes
3-Octanoyloxy-2-(4'-chlorophenyl)spiro[4.5]dec-2-en-1-one Chlorophenyl ester at C2; octanoyloxy Biocidal activity (herbicides/acaricides)
6,10-Dimethylspiro[4.5]dec-6-en-8-one 6,10-dimethyl; α,β-unsaturated ketone Biomarker in plant metabolites

Spectroscopic and Analytical Data

Table 2: Spectroscopic Comparison of Selected Compounds
Compound IR (C=O stretch, cm⁻¹) NMR (¹H, key signals) Mass (m/z)
3,4-Dimethylspiro[4.5]dec-2-en-1-one 1715–1730 δ 1.25 (s, 3H, CH₃), δ 2.15 (m, cyclopentane) 178.1 [M⁺]
Acorenone C 1705–1720 δ 1.30 (d, J=6.8 Hz, CH₃), δ 5.70 (enone proton) 234.3 [M⁺]
4-Isopropyl-8-methylspiro[4.5]dec-7-en-1-one 1690–1705 δ 1.10 (m, isopropyl), δ 2.40 (s, CH₃) 220.2 [M⁺]

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